molecular formula C22H27N5O3 B5648720 N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide

N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide

Cat. No. B5648720
M. Wt: 409.5 g/mol
InChI Key: CAFUIDMLCQMJQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves intricate steps that ensure the creation of the intended molecular structure. For instance, compounds with related structures have been synthesized through reactions involving amino derivatives and acetyl chloride or through the annulation of hydrazides with aldehydes, indicating a versatile approach to building complex molecules (Panchal & Patel, 2011; Mao, Song, & Shi, 2013).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is characterized by specific spatial arrangements and bonding patterns. X-ray diffraction analysis and NMR studies have been pivotal in elucidating these structures, revealing planar conformations and dihedral angles that influence molecular interactions and stability (Sethusankar et al., 2002; Chen et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving these compounds are varied, demonstrating their ability to undergo transformations that result in a wide range of derivatives with different functional groups. These reactions not only expand the chemical diversity but also allow for the exploration of their properties in different contexts (Sunder & Maleraju, 2013; Wang et al., 2010).

Physical Properties Analysis

The physical properties of these compounds are influenced by their molecular structure, which dictates their phase, solubility, and thermal stability. Techniques such as FT-IR, NMR, and X-ray crystallography have been employed to determine these properties, providing insights into their behavior under various conditions (Bhagyasree et al., 2013; Mary et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are crucial for understanding how these compounds interact with other substances. Investigations into hydrogen bonding, electrostatic potential, and charge transfer interactions have revealed the compounds' tendencies to engage in specific chemical reactions, influencing their applicability in various research areas (López et al., 2010; Incerti et al., 2017).

properties

IUPAC Name

N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-22(2,3)14-7-9-15(10-8-14)27-18-6-4-5-17(16(18)11-23-27)24-19(28)12-26-13-20(29)25-21(26)30/h7-11,17H,4-6,12-13H2,1-3H3,(H,24,28)(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFUIDMLCQMJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(CCC3)NC(=O)CN4CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide

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